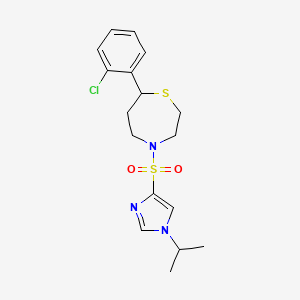
2-(6-Chloropyridin-3-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(6-Chloropyridin-3-yl)acetohydrazide” is a novel organic nonlinear optical (NLO) material . It has been synthesized by the reflux method and single crystals were grown by slow evaporation technique .
Synthesis Analysis
The compound has been synthesized using a reflux method . An efficient ultrasound-based synthesis of substituted acyl-hydrazones, which includes 2-(6-chloropyridin-3-yl)acetohydrazide, was reported .Molecular Structure Analysis
The crystal structure of the compound was elucidated by single crystal X-ray diffraction method . Density functional theory (DFT) calculations at B3LYP/6–31+G (d, p) basis set was used to predict the molecular geometry .Chemical Reactions Analysis
The compound exhibits significant two-photon absorption, nonlinear refraction, and optical limiting under the continuous wave (CW) regime . The nonlinear optical parameters were calculated using time-dependent Hartree–Fock (TDHF) method .Physical And Chemical Properties Analysis
The compound exhibits an optical transparency at the cut-off wavelength of 355 nm . Its thermal behavior was studied by TGA/DTA analysis . The dielectric constant (ε), dielectric loss (tan δ), and AC conductivity as a function of frequency and temperature were studied .Scientific Research Applications
Nonlinear Optical Material
The compound has been identified as a new organic nonlinear optical (NLO) material . It has been synthesized by the reflux method and single crystals were grown by the slow evaporation technique .
Optoelectronic Applications
The compound has been studied for its potential in optoelectronic applications . Its optical transparency at the cut-off wavelength of 355 nm was determined by UV–Vis–NIR spectroscopy .
Frequency Generator
The compound’s nonlinear optical properties suggest it could be a potential material for frequency generators .
Optical Limiters
The compound exhibited significant two-photon absorption and optical limiting under the continuous wave regime . This suggests it could be used in the development of optical limiters .
Optical Switching Applications
The compound’s nonlinear optical properties also suggest it could be a potential material for optical switching applications .
Thermal Behavior Analysis
The thermal behavior of the compound was studied by TGA/DTA analysis . This could be useful in applications that require materials with specific thermal properties .
Safety And Hazards
properties
IUPAC Name |
2-(6-chloropyridin-3-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-6-2-1-5(4-10-6)3-7(12)11-9/h1-2,4H,3,9H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOHQZIESAQCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC(=O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridin-3-yl)acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline](/img/structure/B2780042.png)
![5-(p-tolyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2780044.png)




![2-[(3-Chlorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2780053.png)
![9-cyclohexyl-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2780055.png)





